

Application Note: Analytical Profiling and Safety Principles for Nitroguanidine Derivatives

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Compound of Interest

Compound Name: *N,N*-dimethyl-*N'*-nitroguanidine

CAS No.: 5465-97-4

Cat. No.: B13414228

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Chemical Context and Significance

***N,N*-dimethyl-*N'*-nitroguanidine** (CAS 5465-97-4 / 101250-97-9) is a highly polar, nitrogen-rich organic compound[1]. In industrial and pharmaceutical chemistry, nitroguanidine derivatives frequently serve as critical intermediates. Notably, ***N,N*-dimethyl-*N'*-nitroguanidine** is recognized as a key byproduct and structural analog in the synthesis of neonicotinoid pesticides, such as dinotefuran[2].

Understanding the chemical behavior of this compound is essential not for clandestine synthesis, but for rigorous quality control, environmental monitoring, and impurity profiling in legitimate agricultural and pharmaceutical manufacturing. The nitroguanidine pharmacophore is highly electron-withdrawing, which dictates both its biological activity and its analytical behavior during mass spectrometry.

Chemical Principles and Process Safety (High-Level)

The formation of nitroguanidines typically involves the reaction of guanidine precursors with strong nitrating agents. Because the introduction of a nitro group onto a nitrogen atom (*N*-nitration) is highly exothermic, the thermodynamics of these reactions present severe thermal runaway risks.

Engineering Controls in Professional Settings

In legitimate industrial settings, yield optimization is never achieved through improvised benchtop scaling. Instead, safety and efficiency are managed through advanced chemical engineering:

- **Continuous Flow Reactors:** Rather than batch reactors, professional facilities utilize microreactor technology or continuous flow systems. This maximizes the surface-area-to-volume ratio, allowing for instantaneous heat dissipation and preventing the localized hot spots that lead to explosive decomposition.
- **Process Analytical Technology (PAT):** In-line monitoring (e.g., ReactIR) is used to track the formation of energetic intermediates in real-time, ensuring that steady-state concentrations remain well below explosive thresholds.
- **Quenching and Waste Treatment:** The waste streams from these processes contain unreacted nitrating agents and energetic byproducts. Professional protocols require immediate, controlled quenching into buffered aqueous systems to neutralize reactive species before disposal.

Analytical Characterization and Impurity Profiling

Because **N,N-dimethyl-N'-nitroguanidine** often appears as a synthetic byproduct, researchers must employ high-resolution techniques to isolate and identify it from complex matrices. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for this workflow[2].

LC-HRMS Methodology

During the impurity profiling of dinotefuran, **N,N-dimethyl-N'-nitroguanidine** can be identified using advanced computational mass spectrometry tools like SIRIUS and CSI:FingerID[2]. The process relies on exact mass measurements and isotopic pattern matching to deduce the molecular formula (

)[1].

Causality in Analytical Choices:

- **Stationary Phase Selection:** Because nitroguanidines are highly polar, standard C18 columns may result in poor retention. Researchers often utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-embedded phases to ensure adequate retention and peak shape.
- **Ionization Mode:** Electrospray Ionization (ESI) in positive mode is typically favored, as the guanidine moiety readily accepts a proton to form a stable ion.

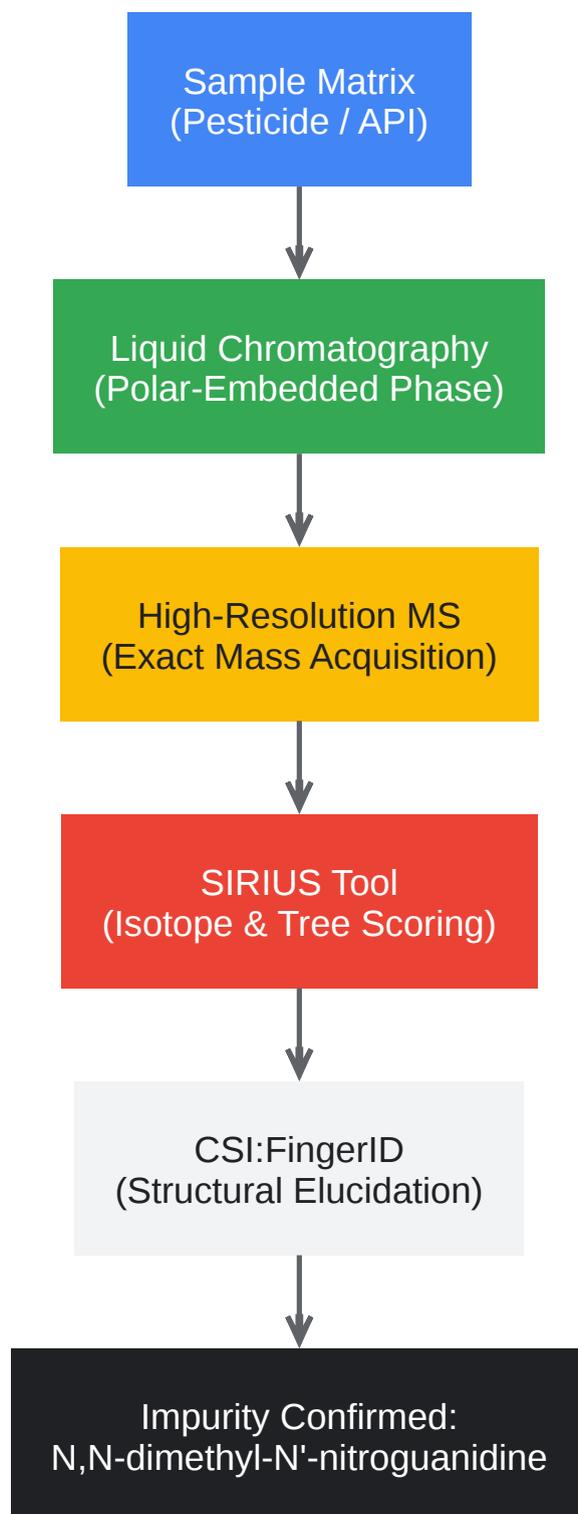
Quantitative Data Summary

The following table summarizes the computational and analytical parameters used to identify **N,N-dimethyl-N'-nitroguanidine** as an impurity, based on HRMS data and machine learning structural elucidation[1],[2].

Parameter	Value / Description	Analytical Significance
Molecular Formula		Confirmed via exact mass and isotopic distribution.
Exact Mass	132.0647 Da	Allows differentiation from isobaric interferences.
SIRIUS Isotope Score	-3.580	High confidence in the predicted isotopic pattern.
CSI:FingerID Score	-78.876	Indicates a strong structural match against spectral databases.
Structural Similarity	56.757%	Confirms the compound as a byproduct of the primary precursor.

Analytical Workflow Visualization

The following diagram illustrates the validated computational workflow for identifying nitroguanidine impurities from raw LC-HRMS data.



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Figure 1: LC-HRMS computational workflow for nitroguanidine impurity identification.

References

- National Center for Biotechnology Information. "N,N"-Dimethyl-N'-nitroguanidine | C₃H₈N₄O₂ | CID 15164686 - PubChem." PubChem,
- Li, X., et al. "Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool.

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Sources

- [1. N,N"-Dimethyl-N'-nitroguanidine | C₃H₈N₄O₂ | CID 15164686 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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